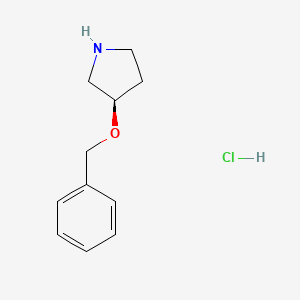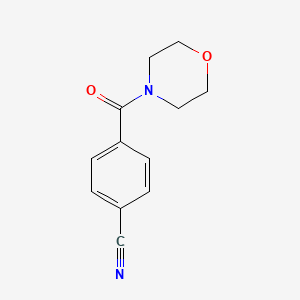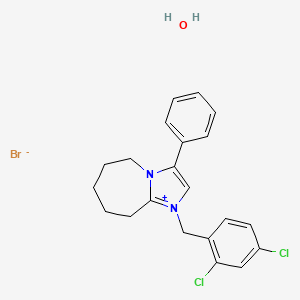
5-Bromo-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
5-Bromo-1,6-naphthyridin-2(1H)-one derivatives have been studied for their antiproliferative activity, particularly against breast cancer cell lines. These compounds are synthesized through regioselective palladium-catalyzed cross-coupling reactions. Their structural characterization highlights their potential in pharmaceutical research focused on cancer treatment (Guillon et al., 2017).
c-Met Kinase Inhibition
The 1,6-naphthyridine motif, when modified, shows bioactivity as c-Met kinase inhibitors. This is significant for its application in cancer therapy, where c-Met kinase plays a crucial role in cancer cell survival and metastasis. A specific study identified a new class of c-Met kinase inhibitor by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, showing effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells (Wang et al., 2013).
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are versatile heterocyclic compounds, serving as ligands for various receptors in the body, thus offering a broad spectrum of biomedical applications. Their synthesis and the diversity of substituents present at different positions on the naphthyridine core have been extensively studied, highlighting the compound's utility in pharmaceutical development for therapeutic applications (Oliveras et al., 2021).
Novel Organic Semiconductor Materials
4,8-Substituted 1,5-naphthyridines, closely related to the 1,6-naphthyridin-2(1H)-one structure, have been synthesized for use in organic semiconductors, demonstrating high thermal robustness and blue fluorescence, suitable for OLED applications. This indicates the potential of naphthyridine derivatives in electronic and optoelectronic devices (Wang et al., 2012).
Antibacterial Activity
Research into 1,8-naphthyridin-2(1H)-ones has also explored their potential antibacterial activity, with some derivatives showing inhibitory action against penicillin-binding protein 6, demonstrating efficacy against both gram-positive and gram-negative bacteria. This suggests their role in addressing antibiotic resistance and developing new antibacterial agents (Sakram et al., 2019).
Propiedades
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is modification at the C(5) position of 1,6-naphthyridin-2(1H)-one derivatives considered important for enhancing their activity as cAMP PDE III inhibitors?
A1: The provided research paper highlights that while modifications at other positions often diminish inhibitory activity, substitutions at the C(5) position of 1,6-naphthyridin-2(1H)-one consistently led to improved cAMP PDE III inhibition []. This suggests that the C(5) position is a key site for modulating the interaction with the enzyme. The study synthesized various C(5) substituted analogs, some demonstrating even greater potency than the reference compound Milrinone []. Therefore, exploring diverse substituents at C(5) holds promise for developing more potent and selective cAMP PDE III inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)



![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
